molecular formula C9H8N2O2 B1149291 Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate CAS No. 1260385-72-5

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate

Cat. No.: B1149291
CAS No.: 1260385-72-5
M. Wt: 176.175
InChI Key: UNLBAMDCHWKLSH-UHFFFAOYSA-N
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Description

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the pyridine and pyrrole family It is characterized by a fused ring structure consisting of a pyridine ring fused to a pyrrole ring, with a carboxylate ester group attached at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated ester in the presence of a base, followed by cyclization to form the fused pyrrolo-pyridine ring system. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide, sodium hydride.

Major Products Formed:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amides, thioesters.

Scientific Research Applications

Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, in medicinal chemistry, it may act as an inhibitor of certain kinases by binding to the active site and preventing substrate access. The pathways involved often include signal transduction cascades that regulate cell proliferation, apoptosis, and other cellular processes .

Comparison with Similar Compounds

  • Methyl 1h-pyrrolo[3,2-c]pyridine-4-carboxylate
  • Methyl 1h-pyrrolo[2,3-b]pyridine-4-carboxylate
  • 1H-Pyrrolo[3,2-c]pyridine-4-carboxylic acid

Comparison: Methyl 1h-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, binding affinities, and stability profiles, making it a valuable compound for targeted applications in drug discovery and material science .

Properties

IUPAC Name

methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)7-4-10-5-8-6(7)2-3-11-8/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNLBAMDCHWKLSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=CC2=C1C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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